molecular formula C15H27N5O2 B15057428 tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate

tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate

Cat. No.: B15057428
M. Wt: 309.41 g/mol
InChI Key: NZSGJJUTLYOMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is a compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and organic chemistry. This compound features a pyrazole ring, a piperidine ring, and a tert-butyl carbamate group, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product . The overall yield of this process is approximately 59.5%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs. Key steps include the use of protective groups to stabilize intermediates and the employment of efficient catalysts to accelerate reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug development. It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its ability to form stable intermediates makes it a useful tool in medicinal chemistry .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
  • tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

Uniqueness

What sets tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications .

Properties

Molecular Formula

C15H27N5O2

Molecular Weight

309.41 g/mol

IUPAC Name

tert-butyl N-[[1-(4-amino-2-methylpyrazol-3-yl)piperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)17-8-11-6-5-7-20(10-11)13-12(16)9-18-19(13)4/h9,11H,5-8,10,16H2,1-4H3,(H,17,21)

InChI Key

NZSGJJUTLYOMPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=C(C=NN2C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.